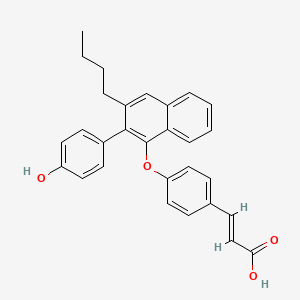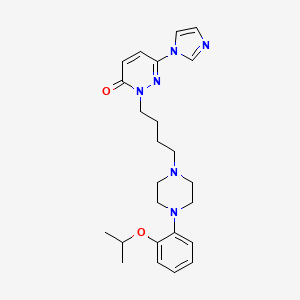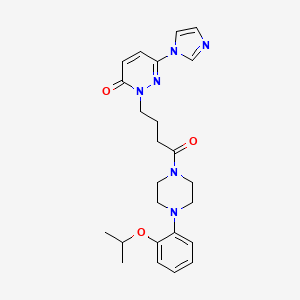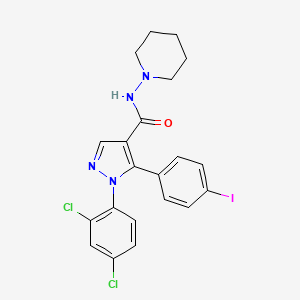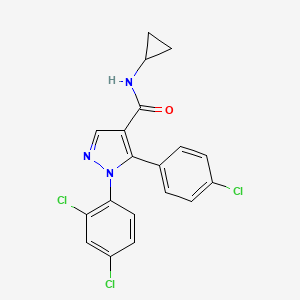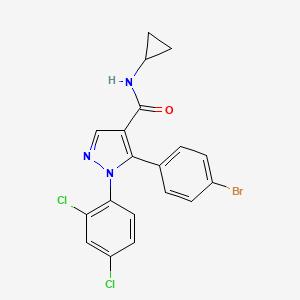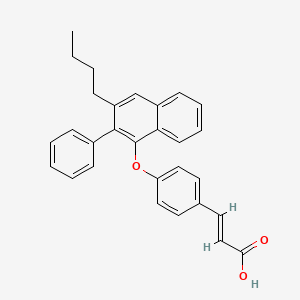
3-(4-(3-Butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is a complex organic compound with a unique structure that combines a naphthalene moiety with an acrylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Medicine: Potential applications in drug development and therapeutic research.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-3-(4-(diphenylamino)phenyl)acrylic acid
- 3,3′-(4,4′-(phenylazanediyl)bis(4,1-phenylene))bis(2-cyanoacrylic acid)
Uniqueness
3-(4-(3-butyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a naphthalene moiety with an acrylic acid group makes it particularly versatile for various applications .
Propriétés
Formule moléculaire |
C29H26O3 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(E)-3-[4-(3-butyl-2-phenylnaphthalen-1-yl)oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C29H26O3/c1-2-3-9-24-20-23-12-7-8-13-26(23)29(28(24)22-10-5-4-6-11-22)32-25-17-14-21(15-18-25)16-19-27(30)31/h4-8,10-20H,2-3,9H2,1H3,(H,30,31)/b19-16+ |
Clé InChI |
LYWRTXURSKLWCG-KNTRCKAVSA-N |
SMILES isomérique |
CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=C(C=C4)/C=C/C(=O)O |
SMILES canonique |
CCCCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=C(C=C4)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




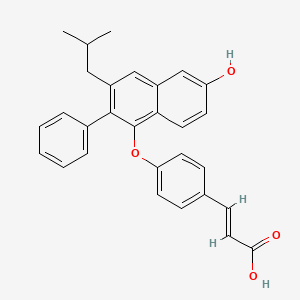
![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperazin-1-yl)butyl)-6-(1H-imidazol-1-yl)pyridazin-3(2H)-one](/img/structure/B10792567.png)
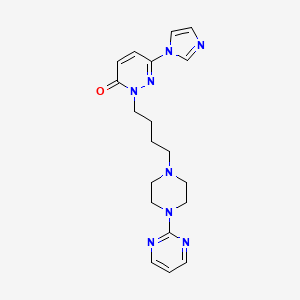
![N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]cyclobutyl carboxamide](/img/structure/B10792575.png)

